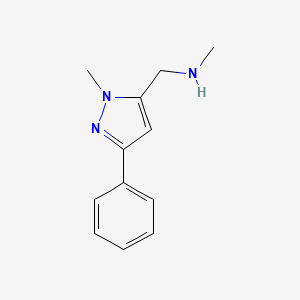

N-甲基-1-(1-甲基-3-苯基-1H-吡唑-5-基)甲胺

描述

The compound "N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse chemical and biological properties. Pyrazole derivatives have been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science. The compound is structurally related to other pyrazole derivatives that have been explored for their ability to form complexes with metals, react with reducing carbohydrates, and serve as intermediates in the synthesis of various functionalized molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including condensation reactions. For instance, the ambient-temperature synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was reported to proceed via a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent, yielding an 81% product . This suggests that similar synthetic strategies could be applicable for the synthesis of "N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can significantly influence their reactivity and the type of complexes they form with metals. For example, a study on cobalt(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands showed that the substitution on the nitrogen atom can lead to the formation of either four-coordinate or five-coordinate complexes . The geometry of these complexes ranged from distorted tetrahedral to distorted trigonal bipyramidal, depending on the nature of the N′-substitution group. This indicates that the molecular structure of "N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine" would also be crucial in determining its coordination chemistry.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, 1-phenyl-3-methyl-5-pyrazolone has been used to react with reducing carbohydrates to form UV-absorbing and electrochemically sensitive derivatives . Another example includes the use of (N-isocyanimino) triphenylphosphorane for the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of densely functionalized iminophosphoranes . These studies demonstrate the reactivity of pyrazole derivatives in forming new compounds with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse. For example, the spectrophotometric determination of trace elements using 1-phenyl-3-methyl-4-benzoylpyrazol-5-one as a group-extraction reagent indicates that such compounds can interact with metal ions and may have applications in analytical chemistry . Additionally, the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives has been reported, with some exhibiting favorable herbicidal and insecticidal activities, suggesting that these compounds can have significant biological properties .

科学研究应用

Herbicide Synthesis

- Field : Agricultural Chemistry

- Application : This compound is used in the synthesis of herbicides .

- Method : Derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .

- Results : The herbicidal activity assays showed that compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in greenhouse experiment .

Biological Activity Studies

- Field : Organic Chemistry

- Application : Pyrazole and thiazole derivatives have been widely used owing to their various biological activities .

- Method : The derivatives were synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-meth-yl-1H-pyrazol-5(4H)-one (2) with different aromatic amines .

- Results : The derivatives having chlorine as substituent are more toxic to all six bacteria. Among the chloro group compounds, the compound which has methoxy group is more toxic .

Antifungal and Antibacterial Activities

- Field : Medicinal Chemistry

- Application : The compound shows good in vitro antifungal and antibacterial activities .

- Results : The presence of bromine enhances the absorption rate by its increased lipid solubility and improves the pharmacological activity .

Microwave Absorption and Biosensing

- Field : Nanotechnology

- Application : This class of nanomaterials have been used for strong wideband microwave absorption and impedimetric biosensing of cancer biomarkers .

Heavy Metal Adsorption and Drug Delivery

- Field : Environmental Science and Biomedical Engineering

- Application : These nanomaterials have been used for the removal of Hg (II) in aqueous solutions, the heavy metal adsorption, and drug delivery .

Synthesis of Bioactive Chemicals

- Field : Organic Chemistry

- Application : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

- Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Therapeutic Activities

- Field : Medicinal Chemistry

- Application : Pyrazoles demonstrate a wide range of therapeutic activities such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, and antiulcer .

Development of New Drugs

- Field : Pharmaceutical Chemistry

- Application : Pyrazoles have become an important synthon in the development of new drugs .

Impedimetric Biosensing of Cancer Biomarkers

属性

IUPAC Name |

N-methyl-1-(2-methyl-5-phenylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-13-9-11-8-12(14-15(11)2)10-6-4-3-5-7-10/h3-8,13H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUHILGXHQHXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594552 | |

| Record name | N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |

CAS RN |

864068-98-4 | |

| Record name | N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)